N-methyl-6-(piperidin-3-yl)pyridine-3-carboxamide
Description
N-methyl-6-(piperidin-3-yl)pyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring a piperidin-3-yl substituent at the 6-position of the pyridine ring and a methyl group on the carboxamide nitrogen. The compound’s modular structure allows for derivatization, making it a scaffold of interest in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
N-methyl-6-piperidin-3-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-13-12(16)10-4-5-11(15-8-10)9-3-2-6-14-7-9/h4-5,8-9,14H,2-3,6-7H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGCJDHYJWCUMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1)C2CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-6-(piperidin-3-yl)pyridine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium.
Attachment of the Pyridine Ring: The piperidine ring is then functionalized to attach the pyridine ring, often through cyclization reactions.
Introduction of the Carboxamide Group: The carboxamide group is introduced through amination reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and cyclization processes, utilizing robust catalysts and optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-methyl-6-(piperidin-3-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Amines derived from the carboxamide group.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Complex Molecules : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with diverse functionalities.
2. Biology
- Receptor Binding Studies : N-methyl-6-(piperidin-3-yl)pyridine-3-carboxamide has been employed in studies focusing on receptor interactions, particularly neurotransmitter receptors, which are vital for understanding cognitive and mood-related pathways.
- Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, which may have implications for therapeutic interventions in diseases characterized by enzyme dysregulation.
3. Medicine
- Therapeutic Potential : Research indicates that this compound may possess anticancer properties, demonstrating cytotoxicity against several cancer cell lines. For example, it has shown effectiveness against hypopharyngeal tumor cells by inducing apoptosis.
- Antiparasitic Activity : In vitro studies have revealed that it significantly reduces the viability of Plasmodium falciparum, indicating potential use in malaria treatment.
Case Studies and Research Findings
Several notable studies highlight the biological activity of this compound:
-
Anticancer Activity Study :
- A study evaluated its effects on hypopharyngeal tumor cells, reporting IC50 values ranging from 7.9 µM to 92 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutics.
-
Antiparasitic Efficacy :
- In assays against Plasmodium falciparum, the compound exhibited an IC50 value of 0.199 µM, showcasing potent antiparasitic activity.
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | Hypopharyngeal Tumor Cells | 7.9 - 92 | |
| Antiparasitic | Plasmodium falciparum | 0.199 | |
| Enzyme Inhibition | Various Enzymes | Varies |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Activity Level | Comments |
|---|---|---|
| N-Methyl derivative | High | Strong receptor binding |
| Piperidine substitution | Moderate | Affects selectivity |
| Altered carboxamide group | Low | Reduced biological efficacy |
Mechanism of Action
The mechanism of action of N-methyl-6-(piperidin-3-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below highlights key structural differences between N-methyl-6-(piperidin-3-yl)pyridine-3-carboxamide and selected analogs:
Key Observations :
- Substituent Effects : Bulky groups (e.g., benzamido in ) increase molecular weight and lipophilicity, which may enhance potency but reduce aqueous solubility.
- Electron-Withdrawing Groups : Difluoromethyl substituents (e.g., in ) improve metabolic stability and antifungal activity by altering electronic properties.
Antifungal Activity
Compounds such as 2-(difluoromethyl)-N-(indan-yl)pyridine-3-carboxamides (A.3.32–A.3.39) are potent inhibitors of fungal Complex II, with substituents like difluoromethyl and indan-yl enhancing their fungicidal efficacy . The target compound’s piperidine group may similarly modulate interactions with fungal enzymes, though specific data are needed.
Antibacterial and Antitubercular Potential
Pyridine-3-carboxamide derivatives, including those with oxime modifications (e.g., N-(2-trifluoromethylphenyl)pyridine-3-carboxamide oxime), show antibacterial activity . Additionally, analogs like Q203 (6-chloro-2-ethyl-N-[[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide) are used in tuberculosis treatment, targeting F-ATP synthase .
Physicochemical Properties
- Solubility: Pyrrolidine-containing analogs (e.g., ) likely exhibit higher aqueous solubility due to the amino group, whereas bulky substituents (e.g., ) reduce solubility.
- Lipophilicity : Difluoromethyl and halogenated groups (e.g., ) increase logP values, enhancing membrane permeability but risking toxicity.
- Metabolic Stability : Methylation of the amide nitrogen (common in the target compound and ) reduces susceptibility to enzymatic degradation.
Biological Activity
N-methyl-6-(piperidin-3-yl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its versatile biological activities. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound has been investigated for its role as a ligand in receptor binding studies, particularly in the context of neurological disorders and cancer treatment .
Antiproliferative Activity
Research indicates that derivatives of pyridine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 0.058 |
| N-methyl derivatives | A549 | 0.035 |
| Other pyridine derivatives | MDA-MB-231 | 0.021 |
These results suggest that structural modifications can enhance the antiproliferative activity of pyridine derivatives, making them promising candidates for further development in cancer therapy .
Antitubercular Activity
The compound has also shown potential as an antitubercular agent. In a study evaluating various derivatives against Mycobacterium tuberculosis, certain analogs demonstrated significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 μM . This highlights the potential for developing new treatments for tuberculosis based on this scaffold.
Case Studies
- Receptor Binding Studies : Investigations into the binding affinity of this compound at cannabinoid receptors have revealed promising results, indicating its potential as a therapeutic agent in managing pain and inflammation .
- Pharmacokinetic Studies : Parallel optimization studies have shown that modifications to the compound can lead to improved pharmacokinetic profiles, enhancing its efficacy and safety in vivo .
Q & A
Q. What analytical methods ensure reproducibility in quantifying this compound in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
